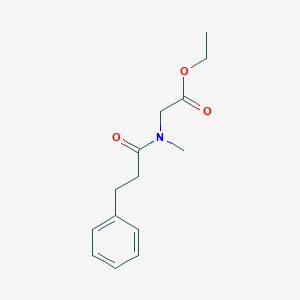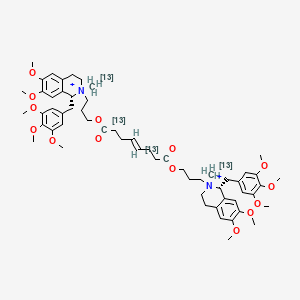![molecular formula C22H15NO5S B13857412 3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;methylimino(sulfanylidene)methane is a complex organic compound known for its unique structural properties and diverse applications. This compound is often referred to in scientific literature due to its significant role in various fields, including chemistry, biology, and medicine. It is commonly used as a fluorescent tracer and has applications in dye lasers, forensics, and medical diagnostics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves multiple steps, starting with the preparation of the benzofuran and xanthene moieties. The reaction typically involves the condensation of resorcinol with phthalic anhydride under acidic conditions to form fluorescein. This intermediate is then further reacted with thiourea to introduce the methylimino(sulfanylidene) group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include halogenated derivatives, nitro compounds, and various substituted fluoresceins. These derivatives have enhanced fluorescence properties and are used in specialized applications .
Applications De Recherche Scientifique
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell labeling and tracking.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in dye lasers and as a tracer in environmental studies
Mécanisme D'action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, it absorbs energy and re-emits it at a different wavelength, making it useful for imaging and detection purposes. The molecular targets include cellular components such as proteins and nucleic acids, which can be labeled and visualized using this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: A closely related compound with similar fluorescent properties.
Eosin B: Another xanthene dye with applications in biological staining.
Rhodamine B: A fluorescent dye used in various imaging techniques
Uniqueness
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its specific structural configuration, which imparts distinct fluorescence characteristics. Its ability to form stable complexes with various biomolecules makes it particularly valuable in scientific research and medical diagnostics .
Propriétés
Formule moléculaire |
C22H15NO5S |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane |
InChI |
InChI=1S/C20H12O5.C2H3NS/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-3-2-4/h1-10,21-22H;1H3 |
Clé InChI |
QRQQVJDEAPQYJW-UHFFFAOYSA-N |
SMILES canonique |
CN=C=S.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



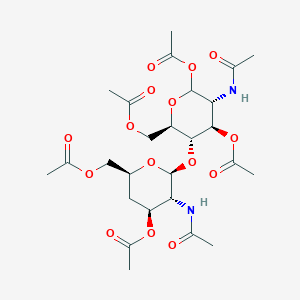
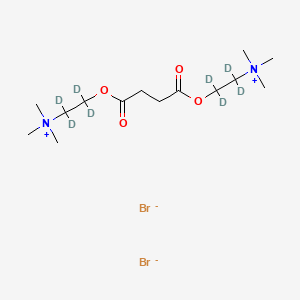
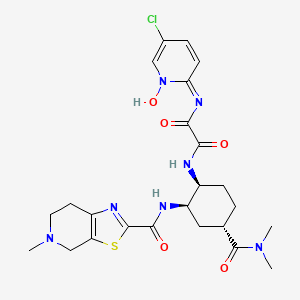
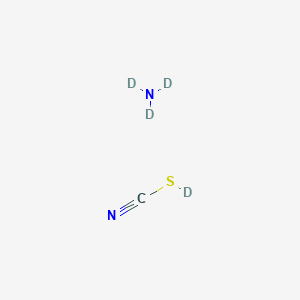
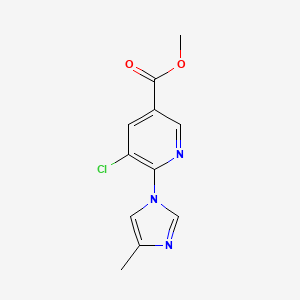
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
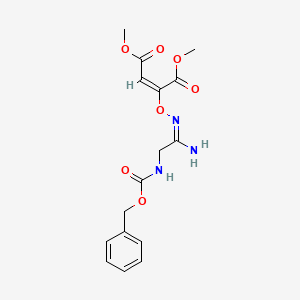
![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)

